molecular formula C21H25N3O2S B10877294 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B10877294
M. Wt: 383.5 g/mol
InChI Key: WYMDKIWQIAOKDA-UHFFFAOYSA-N
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Description

N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a tetramethyl-substituted tetrahydrothieno[2,3-c]pyridine ring, and a methoxyphenyl group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrahydrothieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The cyano group is introduced via a nucleophilic substitution reaction, while the methoxyphenyl group is attached through an etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as drug development.

    Industry: The compound’s properties might be useful in the development of new materials or as an intermediate in industrial chemical processes.

Mechanism of Action

The mechanism by which N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-(4-METHYLPHENOXY)ACETAMIDE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-(4-METHOXYPHENOXY)ACETAMIDE: Similar structure but with a methoxy group instead of a methyl group.

    N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-(4-CHLOROPHENOXY)ACETAMIDE: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and the tetrahydrothieno[2,3-c]pyridine core

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H25N3O2S/c1-13-6-8-14(9-7-13)26-12-17(25)23-19-16(11-22)15-10-20(2,3)24-21(4,5)18(15)27-19/h6-9,24H,10,12H2,1-5H3,(H,23,25)

InChI Key

WYMDKIWQIAOKDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N

Origin of Product

United States

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